5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
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Overview
Description
5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan is a heterocyclic organic compound that features a unique structure with an iodomethyl group attached to a hexahydrofurofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan typically involves the iodocyclization of appropriate precursors. One common method includes the use of molecular iodine as an electrophilic reagent to promote the cyclization of tethered heteroatom-containing alkenyl or alkynyl systems . The reaction conditions often involve mild temperatures and the presence of a base such as sodium bicarbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of biomass-derived precursors can also be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Molecular Iodine: Used for iodocyclization reactions.
Bases: Such as sodium bicarbonate, to facilitate cyclization.
Palladium Catalysts: For coupling reactions.
Major Products
The major products formed from these reactions include various substituted furans and other heterocyclic compounds that can be further functionalized for specific applications .
Scientific Research Applications
5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan involves its ability to act as an electrophile in various chemical reactions. The iodomethyl group can be readily substituted, allowing the compound to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being explored .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: Another halomethyl furan derivative with similar reactivity but different halogen substituent.
5-(Bromomethyl)furfural: Similar structure but with a bromine atom instead of iodine.
Uniqueness
5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for further functionalization compared to its chloromethyl and bromomethyl analogs .
Properties
IUPAC Name |
5-(iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c8-4-5-3-7-6(10-5)1-2-9-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSWVJWNSZFLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1OC(C2)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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